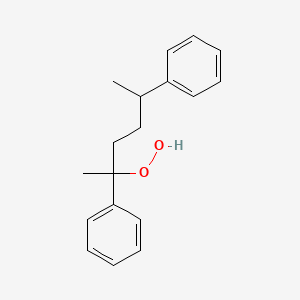
2,5-Diphenylhexane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenylhexane-2-peroxol is an organic compound characterized by the presence of two phenyl groups attached to a hexane backbone with a peroxol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenylhexane-2-peroxol typically involves the reaction of hexane derivatives with phenyl groups under controlled conditions. One common method includes the use of Friedel-Crafts acylation followed by oxidation to introduce the peroxol group. The reaction conditions often require the presence of catalysts such as aluminum chloride and oxidizing agents like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenylhexane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be further oxidized to form more reactive species.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, substituted phenyl compounds, and other functionalized hexane derivatives.
Scientific Research Applications
2,5-Diphenylhexane-2-peroxol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diphenylhexane-2-peroxol involves the interaction of the peroxol group with various molecular targets. The peroxol group can generate reactive oxygen species, which can interact with cellular components, leading to oxidative stress or signaling pathways activation. The phenyl groups may also play a role in stabilizing the compound and facilitating its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyloxazole: An organic scintillator used in various applications.
2-Phenyl-2-propanol: Used in organic synthesis and as an intermediate in various fields.
Uniqueness
2,5-Diphenylhexane-2-peroxol is unique due to its specific structure, which combines the stability of the hexane backbone with the reactivity of the peroxol group and the aromaticity of the phenyl groups. This combination of features makes it a versatile compound with diverse applications in research and industry.
Properties
CAS No. |
79889-17-1 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(2-hydroperoxy-5-phenylhexan-2-yl)benzene |
InChI |
InChI=1S/C18H22O2/c1-15(16-9-5-3-6-10-16)13-14-18(2,20-19)17-11-7-4-8-12-17/h3-12,15,19H,13-14H2,1-2H3 |
InChI Key |
UMDXFSNMKUTCRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C1=CC=CC=C1)OO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


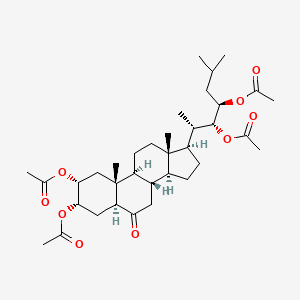
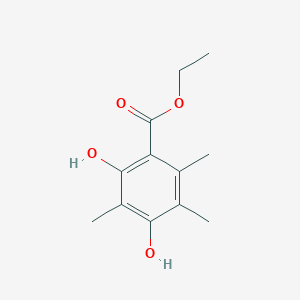
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14417092.png)
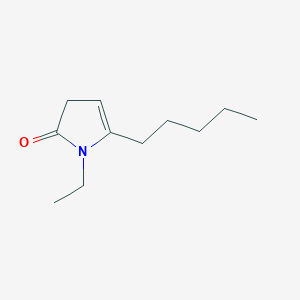
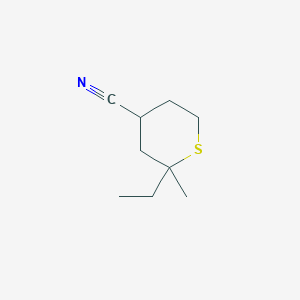
![Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate](/img/structure/B14417099.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)

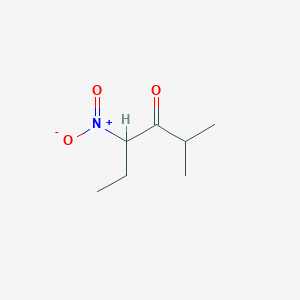
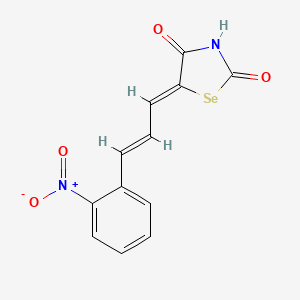
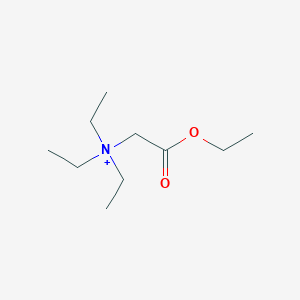
![3,3'-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol)](/img/structure/B14417153.png)
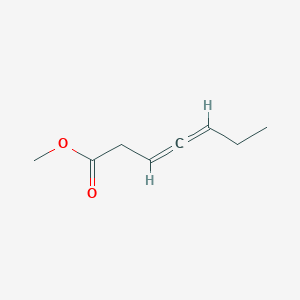
![1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14417165.png)
